7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a synthetic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable target for medicinal chemistry research.
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) and Ubiquitin Specific Peptidase 28 (USP28) . CDK2 is a crucial regulator of the cell cycle, and USP28 is associated with the occurrence and development of various malignancies .
Mode of Action
Similar pyrimidine derivatives have been found to inhibit cdk2 , which is a key regulator of cell cycle progression. Inhibition of CDK2 can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells. Additionally, the compound may also affect the ubiquitin-proteasome pathway by inhibiting USP28 , which could lead to the degradation of proteins essential for cancer cell survival.
Result of Action
The compound likely exerts its effects by inhibiting the proliferation of cancer cells. This is achieved through the inhibition of CDK2, leading to cell cycle arrest , and possibly through the inhibition of USP28, affecting protein degradation pathways . These actions can lead to the death of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) in the presence of a base.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable amine and a carbonyl compound.
Thioether Formation: The final step involves the introduction of the thioether group. This can be achieved through a nucleophilic substitution reaction where a thiol reacts with a suitable leaving group on the benzyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl moiety, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole or pyrimidine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity through CDK2 inhibition.
1,2,4-Triazolo[4,3-a]pyrimidine: Exhibits antifungal and antibacterial properties.
The uniqueness of 7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in its specific substitution pattern, which can enhance its biological activity and selectivity compared to other similar compounds.
Properties
IUPAC Name |
7-[(3,5-dimethoxyphenyl)methylsulfanyl]-3-methyltriazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-19-13-12(17-18-19)14(16-8-15-13)22-7-9-4-10(20-2)6-11(5-9)21-3/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRIVGAXRBOYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC3=CC(=CC(=C3)OC)OC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.